molecular formula C13H16O2 B11961327 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one CAS No. 67962-14-5

1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one

Cat. No.: B11961327
CAS No.: 67962-14-5
M. Wt: 204.26 g/mol
InChI Key: ZIXVMEYRFPMOAV-RMKNXTFCSA-N
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Description

1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one is an organic compound characterized by a methoxyphenyl group attached to a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one typically involves the reaction of 4-methoxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-1-penten-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation. Its methoxy group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance .

Properties

CAS No.

67962-14-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one

InChI

InChI=1S/C13H16O2/c1-10(2)13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+

InChI Key

ZIXVMEYRFPMOAV-RMKNXTFCSA-N

Isomeric SMILES

CC(C)C(=O)/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(=O)C=CC1=CC=C(C=C1)OC

density

1.016-1.026

physical_description

colourless oily liquid with a buttery, caramellic odour

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Origin of Product

United States

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